Hesperidin dihydrochalcone

Catalog No.
S12569151
CAS No.
M.F
C28H36O15
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperidin dihydrochalcone

Product Name

Hesperidin dihydrochalcone

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3

InChI Key

RLZYBHOBTOBLGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O

Hesperidin dihydrochalcone is a flavonoid compound derived from hesperidin, a glycoside of the flavanone hesperetin. It is characterized by its unique chemical structure, which includes a dihydrochalcone moiety. This compound is known for its sweetening properties and is often utilized as a non-nutritive sweetener. Hesperidin dihydrochalcone exhibits various biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.

Hesperidin dihydrochalcone can be synthesized through a hydrogenation reaction of hesperidin. The process typically involves the reduction of the double bond in the chalcone structure to form the dihydrochalcone. The general reaction can be summarized as follows:

HesperidinHydrogenationHesperidin Dihydrochalcone\text{Hesperidin}\xrightarrow{\text{Hydrogenation}}\text{Hesperidin Dihydrochalcone}

Additionally, enzymatic reactions can also modify this compound, such as the conversion of neohesperidin dihydrochalcone into hesperetin dihydrochalcone-7-O-glucoside through glycosylation reactions facilitated by specific enzymes like naringinase .

Hesperidin dihydrochalcone exhibits significant biological activities:

  • Antioxidant Activity: It has been shown to scavenge reactive oxygen species effectively, including hydrogen peroxide and hypochlorous acid, thereby protecting cells from oxidative damage .
  • Hepatoprotective Effects: Studies indicate that it can mitigate liver injury caused by toxins like carbon tetrachloride, reducing markers of liver damage and enhancing antioxidant enzyme levels .
  • Anti-inflammatory Properties: Hesperidin dihydrochalcone has been observed to down-regulate pro-inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of hesperidin dihydrochalcone can be achieved through several methods:

  • Hydrogenation of Hesperidin: This involves treating hesperidin with hydrogen gas in the presence of a catalyst to reduce its chalcone structure to the corresponding dihydrochalcone.
  • Enzymatic Conversion: As mentioned earlier, neohesperidin dihydrochalcone can be transformed into other derivatives like hesperetin dihydrochalcone-7-O-glucoside using specific enzymes under controlled conditions (pH and temperature) in aqueous or organic solvent systems .
  • Chemical Modification: Other synthetic routes may involve chemical modifications that alter functional groups or introduce new ones to enhance solubility or bioactivity.

Hesperidin dihydrochalcone finds various applications across different fields:

  • Food Industry: Used as a non-nutritive sweetener due to its sweet taste without contributing calories.
  • Pharmaceuticals: Explored for its potential therapeutic effects against oxidative stress-related diseases and as an anti-inflammatory agent.
  • Cosmetics: Incorporated into formulations for its antioxidant properties, which may help protect skin from oxidative damage.

Research has indicated that hesperidin dihydrochalcone interacts with various biological systems:

  • Protein Interactions: Studies have shown that it can influence the gelation properties of proteins, which may have implications for food texture and stability .
  • Cellular Interactions: It has been demonstrated to protect cellular structures from oxidative damage, thus playing a role in cell viability under stress conditions .

Hesperidin dihydrochalcone shares structural similarities with several other flavonoid compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
NeohesperidinFlavonoid GlycosideNon-nutritive sweetener; precursor to hesperidin
HesperetinFlavonoidAglycone form of hesperidin; lacks sugar moiety
PhloridzinFlavonoid GlycosideKnown for its role in glucose metabolism
NaringinFlavonoid GlycosideExhibits bitter taste; potential health benefits

Uniqueness of Hesperidin Dihydrochalcone

Hesperidin dihydrochalcone is unique due to its combination of sweetness and potent antioxidant properties, making it particularly valuable in both food and pharmaceutical applications. Its ability to protect against oxidative stress while providing sweetness without calories sets it apart from similar compounds.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

612.20542044 g/mol

Monoisotopic Mass

612.20542044 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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